

# The Role of AF10 in Chromatin Remodeling Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AF10     |           |
| Cat. No.:            | B1192129 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of **AF10** (ALL1-fused gene from chromosome 10) in chromatin remodeling complexes. **AF10** is a critical nuclear protein involved in the regulation of gene expression, and its dysregulation is strongly associated with aggressive forms of leukemia. This document details the molecular functions of **AF10**, its key interaction partners, and the downstream consequences of its activity on chromatin structure and gene transcription. We present quantitative data from key studies, detailed experimental protocols for investigating **AF10**'s function, and visual representations of the signaling pathways and experimental workflows involved.

## **Core Function of AF10 in Chromatin Modification**

**AF10** is a key component of chromatin-modifying complexes, where it primarily functions as a crucial cofactor for the histone methyltransferase DOT1L, the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation in mammals.[1][2][3][4] The interaction between **AF10** and DOT1L is fundamental to the progression of higher-order H3K79 methylation states, specifically the conversion of monomethylated H3K79 (H3K79me1) to dimethylated (H3K79me2) and trimethylated (H3K79me3) forms.[4][5] These histone marks are generally associated with actively transcribed genes.[6]

The functional significance of **AF10** is underscored by its involvement in various forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[7][8] Chromosomal translocations involving the **AF10** gene, such as those creating MLL-**AF10** and CALM-**AF10** 



fusion proteins, are hallmarks of particularly aggressive leukemias.[9][10][11][12] These fusion proteins retain the critical domains of **AF10** necessary for DOT1L interaction, leading to the aberrant recruitment of DOT1L to specific genomic loci, such as the HOXA gene cluster. This mislocalization results in ectopic H3K79 methylation and sustained expression of proleukemogenic genes.[4][10]

# **Key Protein Domains of AF10**

**AF10** possesses several distinct functional domains that mediate its interactions with other proteins and chromatin:

- PZP Domain (PHD finger-Zn knuckle-PHD finger): Located at the N-terminus, this domain functions as a "reader" of the histone code.[2] It specifically recognizes and binds to unmodified histone H3 at lysine 27 (H3K27un).[2] This interaction is abrogated by post-translational modifications at H3K27, such as methylation (H3K27me3), which is a repressive mark.[2] The PZP domain's ability to distinguish between modified and unmodified H3K27 is crucial for targeting the AF10-DOT1L complex to appropriate genomic regions.[2]
- OM-LZ Domain (Octapeptide Motif-Leucine Zipper): Situated at the C-terminus, the OM-LZ domain is essential for the interaction with DOT1L.[1][13] This domain facilitates the formation of a stable AF10-DOT1L complex, which is a prerequisite for the enhancement of DOT1L's catalytic activity.[1][5] The OM-LZ domain is consistently retained in the leukemogenic AF10 fusion proteins, highlighting its central role in the pathology of these cancers.[11]

# **Quantitative Data on AF10 Interactions and Function**

The interactions and functional consequences of **AF10**'s role in chromatin remodeling have been quantified in several studies. The following tables summarize key findings.

Table 1: Binding Affinities of **AF10** Domains



| Interacting<br>Molecules                              | Method                                                             | Dissociation<br>Constant (Kd) | Reference |
|-------------------------------------------------------|--------------------------------------------------------------------|-------------------------------|-----------|
| AF10 PZP domain<br>and H3 (15-34)<br>peptide          | Isothermal Titration<br>Calorimetry (ITC)                          | 1.8 ± 0.2 μM                  | [2]       |
| AF10 PZP domain<br>and H3K27me1 (15-<br>34) peptide   | Isothermal Titration $4.3 \pm 0.5 \ \mu\text{M}$ Calorimetry (ITC) |                               | [2]       |
| AF10 PZP domain<br>and H3K27me2 (15-<br>34) peptide   | Isothermal Titration<br>Calorimetry (ITC)                          | $11.2 \pm 1.2  \mu M$         |           |
| AF10 PZP domain<br>and H3K27me3 (15-<br>34) peptide   | Isothermal Titration Calorimetry (ITC)                             | No binding detected           | [2]       |
| AF10 OM-LZ domain<br>and DOT1L coiled-coil<br>1 (CC1) | Isothermal Titration Calorimetry (ITC)                             | 0.49 ± 0.03 μM                | [1]       |
| AF10 OM-LZ domain<br>and DOT1L coiled-coil<br>2 (CC2) | Isothermal Titration Calorimetry (ITC)                             | 0.22 ± 0.01 μM                | [1]       |
| AF10 OM-LZ domain<br>and DOT1L coiled-coil<br>3 (CC3) | Isothermal Titration<br>Calorimetry (ITC)                          | 2.5 ± 0.1 μM                  | [1]       |

Table 2: Impact of AF10 Depletion on Global H3K79 Methylation Levels



| Histone Mark | Cell Type                         | Condition     | Change in<br>Methylation<br>Level | Reference |
|--------------|-----------------------------------|---------------|-----------------------------------|-----------|
| H3K79me2     | Mouse<br>Embryonic<br>Fibroblasts | AF10 knockout | Global reduction                  | [1]       |
| H3K79me3     | Mouse<br>Embryonic<br>Fibroblasts | AF10 knockout | Global reduction                  | [1]       |
| H3K79me1     | Mouse<br>Embryonic<br>Fibroblasts | AF10 knockout | Largely<br>unchanged              | [1]       |

# **Signaling and Interaction Pathways**

The following diagrams, rendered in DOT language, illustrate the key molecular interactions and pathways involving **AF10**.





Click to download full resolution via product page

Caption: Molecular interactions of the AF10-DOT1L complex with chromatin.





Click to download full resolution via product page

Caption: Pathway of MLL-AF10-mediated leukemogenesis.



# Experimental Protocols Co-Immunoprecipitation (Co-IP) to Detect AF10-DOT1L Interaction

This protocol is adapted for the study of nuclear protein interactions.

#### Materials:

- Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
- Anti-AF10 antibody (for immunoprecipitation).
- Anti-DOT1L antibody (for western blotting).
- · Protein A/G magnetic beads.
- · Control IgG antibody.

#### Procedure:

- Cell Lysis:
  - Harvest approximately 1x10^7 cells and wash with ice-cold PBS.
  - Resuspend the cell pellet in 1 mL of ice-cold Cell Lysis Buffer.
  - Incubate on ice for 30 minutes with occasional vortexing.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Transfer the supernatant (cell lysate) to a new pre-chilled tube.



#### • Pre-clearing the Lysate:

- Add 20 μL of Protein A/G magnetic beads to the cell lysate.
- Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
- Place the tube on a magnetic rack and transfer the supernatant to a new tube.

#### • Immunoprecipitation:

- Add 2-5 μg of anti-AF10 antibody or control IgG to the pre-cleared lysate.
- Incubate overnight at 4°C with gentle rotation.
- Add 30 μL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

#### Washing:

- Pellet the beads on a magnetic rack and discard the supernatant.
- Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads and incubate for 5 minutes on a rotator at 4°C.

#### Elution:

- $\circ$  Resuspend the beads in 50  $\mu$ L of Elution Buffer and incubate for 5 minutes at room temperature.
- Pellet the beads and transfer the supernatant containing the protein complexes to a new tube.
- $\circ$  Immediately neutralize the eluate by adding 5  $\mu$ L of Neutralization Buffer.

#### Analysis:

 Add SDS-PAGE sample buffer to the eluate, boil for 5 minutes, and analyze by western blotting using an anti-DOT1L antibody.



# Chromatin Immunoprecipitation (ChIP) for AF10 Target Gene Analysis

This protocol is designed to identify genomic regions occupied by **AF10** or its fusion proteins.

#### Materials:

- Formaldehyde (37% solution).
- Glycine (1.25 M solution).
- Nuclei Lysis Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, and protease inhibitor cocktail.
- ChIP Dilution Buffer: 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS.
- ChIP Wash Buffer 1: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 150 mM NaCl.
- ChIP Wash Buffer 2: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 500 mM NaCl.
- LiCl Wash Buffer: 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.0.
- TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA.
- Elution Buffer: 1% SDS, 0.1 M NaHCO3.
- Proteinase K.
- RNase A.

#### Procedure:

• Cross-linking:



- To cultured cells (approximately 2x10^7), add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature.
- Quench the reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
- Wash cells twice with ice-cold PBS.
- Chromatin Preparation:
  - Lyse the cells and isolate nuclei.
  - Resuspend the nuclear pellet in Nuclei Lysis Buffer and incubate on ice for 10 minutes.
  - Sonicate the chromatin to an average fragment size of 200-500 bp.
- Immunoprecipitation:
  - Dilute the sonicated chromatin with ChIP Dilution Buffer.
  - Perform immunoprecipitation as described in the Co-IP protocol (steps 2 and 3), using an antibody against AF10 or an AF10 fusion protein.
- Washing:
  - Wash the beads sequentially with ChIP Wash Buffer 1, ChIP Wash Buffer 2, LiCl Wash Buffer, and finally twice with TE Buffer.
- Elution and Reverse Cross-linking:
  - Elute the chromatin from the beads using Elution Buffer.
  - Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 6 hours.
  - Treat with RNase A and then Proteinase K to remove RNA and protein.
- DNA Purification and Analysis:



- Purify the DNA using a PCR purification kit.
- Analyze the enriched DNA by qPCR for specific target genes (e.g., HOXA9 promoter) or by high-throughput sequencing (ChIP-seq).

# **AF10** in Transcriptional Elongation

Beyond its role in establishing histone marks, **AF10** is also implicated in the process of transcriptional elongation. It is a component of the super elongation complex (SEC), which plays a critical role in releasing paused RNA Polymerase II (Pol II) and promoting productive transcription. The misregulation of transcriptional elongation is a key mechanism in MLL-rearranged leukemias. The recruitment of the **AF10**-DOT1L complex by MLL fusion proteins not only leads to aberrant H3K79 methylation but may also contribute to the enhanced transcriptional elongation of target genes, further driving the leukemogenic program.



Click to download full resolution via product page



Caption: Role of **AF10** within the Super Elongation Complex (SEC) in promoting transcriptional elongation.

# **Therapeutic Implications**

The essential role of the **AF10**-DOT1L interaction in driving leukemogenesis makes it an attractive target for therapeutic intervention.[4] Strategies aimed at disrupting this protein-protein interaction could selectively inhibit the aberrant gene expression programs in leukemia cells while potentially having less toxicity than direct inhibition of the ubiquitously active DOT1L enzyme. Small molecule inhibitors targeting the **AF10**-DOT1L interface are an active area of research and hold promise for the treatment of **AF10**-rearranged leukemias and other cancers dependent on this pathway.

### Conclusion

**AF10** plays a multifaceted role in chromatin remodeling and transcriptional regulation. Its function as a critical cofactor for DOT1L-mediated H3K79 methylation is central to its physiological and pathological activities. The detailed molecular understanding of **AF10**'s domains, its interaction network, and its role in transcriptional elongation provides a solid foundation for the development of targeted therapies for aggressive leukemias and potentially other cancers. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers dedicated to unraveling the complexities of chromatin biology and developing novel anti-cancer strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. DOT1L interaction partner AF10 controls patterning of H3K79 methylation and RNA polymerase II to maintain cell identity PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]



- 3. DOT1L interaction partner AF10 controls patterning of H3K79 methylation and RNA polymerase II to maintain cell identity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AF10 Regulates Progressive H3K79 Methylation and HOX Gene Expression in Diverse AML Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DOT1L and H3K79 Methylation in Transcription and Genomic Stability [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. MLL fusions: Pathways to leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 10. Abrogation of MLL-AF10 and CALM-AF10 mediated transformation through genetic inactivation or pharmacological inhibition of the H3K79 methyltransferase Dot1I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of CALM-AF10 gene fusion in acute leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 12. Abrogation of MLL-AF10 and CALM-AF10-mediated transformation through genetic inactivation or pharmacological inhibition of the H3K79 methyltransferase Dot1l PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mllt10 knockout mouse model reveals critical role of Af10-dependent H3K79 methylation in midfacial development PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of AF10 in Chromatin Remodeling Complexes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192129#the-role-of-af10-in-chromatin-remodeling-complexes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com